molecular formula C20H18N4O3S B241524 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B241524
M. Wt: 394.4 g/mol
InChI Key: KPQPCBUXDKULRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, compound X has been shown to inhibit the activity of AKT, a key signaling pathway involved in cancer cell survival. Additionally, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of reactive oxygen species (ROS). In vivo studies have shown that compound X can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its potent anti-cancer activity, making it a useful tool for studying cancer biology and therapeutic development. Additionally, compound X has been shown to have a favorable toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using compound X in lab experiments is its complex synthesis method, which may limit its availability and reproducibility.

Future Directions

There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anti-cancer activity. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and scalable synthesis methods for compound X to improve its availability and reproducibility.
Conclusion:
In conclusion, compound X is a chemical compound with significant potential for therapeutic applications, particularly in the treatment of cancer. Its potent anti-cancer activity, favorable toxicity profile, and potential for use in other diseases make it a promising compound for further research. However, its complex synthesis method and limited availability may present challenges in its use in lab experiments. Future research should focus on further investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis method for compound X involves several steps, including the synthesis of the starting materials and the subsequent reaction to form the final product. The starting materials used in the synthesis of compound X include pyridine-3-carboxaldehyde, 2-thiophenecarboxylic acid, and imidazole-1-propionic acid. The reaction between these starting materials is catalyzed by a base to form compound X.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic applications. One of the most promising applications of compound X is in the treatment of cancer. Studies have shown that compound X has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

properties

Product Name

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18N4O3S/c25-18(15-5-2-11-28-15)16-17(14-4-1-6-21-12-14)24(20(27)19(16)26)9-3-8-23-10-7-22-13-23/h1-2,4-7,10-13,17,26H,3,8-9H2

InChI Key

KPQPCBUXDKULRJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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